molecular formula C8H7NNa4O8 B121006 Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4) CAS No. 144538-83-0

Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4)

Cat. No. B121006
M. Wt: 337.1 g/mol
InChI Key: GYBINGQBXROMRS-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4), also known as N-{2-[(1,2-dicarboxyethyl)amino]ethyl}aspartic acid, is a chemical compound with the linear formula C10H16N2O8 . It has a molecular weight of 292.248 .

Scientific Research Applications

Metabolic Role and Applications

Aspartic acid and its derivatives play a significant role in the vertebrate nervous system, with a specific focus on the brain and eye. The metabolism of N-acetyl-l-aspartic acid (NAA) in the central nervous system (CNS) of vertebrates is an area of extensive research. NAA, along with N-acetyl-l-histidine (NAH), is characterized by high tissue concentrations and a regulated efflux into the extracellular fluid, suggesting a dynamic role in CNS and eye function. Canavan's disease, a genetic disorder, is associated with NAA aciduria and highlights the importance of aspartic acid derivatives in neurological conditions (Baslow, 1997).

Importance in Neurochemical Studies

N-acetyl aspartic acid (NAA) is prominently featured in 1H-NMR spectroscopic studies of the brain, indicating its significance in neurological research. NAA is involved in various processes within the nervous system, including neuronal protein synthesis, myelin production, and neurotransmitter metabolism. Its stability and concentration changes under different conditions provide insights into brain function and disorders such as Canavan disease (Birken & Oldendorf, 1989).

Biodegradability and Industrial Applications

Polyaspartic acid (PAA), derived from aspartic acid, is noted for its biodegradability, making it suitable for medical, agricultural, and industrial applications. The synthesis and characterization of homo and copolymer derivatives of PAA emphasize its potential as an eco-friendly alternative to non-biodegradable polymers. The biodegradability and application scope of PAA in various industries have been thoroughly reviewed, indicating its environmental and functional advantages (Thombre & Sarwade, 2005).

Role in Ruminal Fermentation

The dicarboxylic acids, including aspartate, have been studied for their ability to stimulate lactate utilization in ruminal fermentation, particularly by the bacterium Selenomonas ruminantium. This research highlights the potential of aspartic acid derivatives to influence microbial processes in ruminant digestion, pointing towards their use in enhancing feed efficiency and preventing acidosis (Martin, 1998).

"Green" Scale Control in Water Systems

Aspartic acid derivatives, notably polyaspartic acid, have emerged as promising "green" scale inhibitors in water systems. These biodegradable polymers offer an eco-friendly alternative for scale control in cooling water systems, desalination processes, and oilfield operations, highlighting the shift towards environmentally sustainable industrial practices (Hasson, Shemer, & Sher, 2011).

properties

IUPAC Name

tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO8.4Na/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13;;;;/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBINGQBXROMRS-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])NC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NNa4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051723
Record name Tetrasodium iminidisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Liquid
Record name Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4)

CAS RN

144538-83-0
Record name Tetrasodium iminodisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144538830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartic acid, N-(1,2-dicarboxyethyl)-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasodium iminidisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrasodium;2-(1,2-dicarboxylatoethylamino)butanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRASODIUM IMINODISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYS41J2635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.